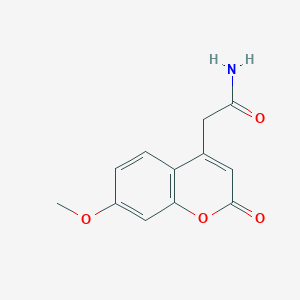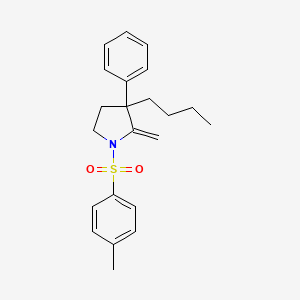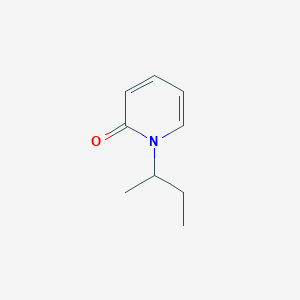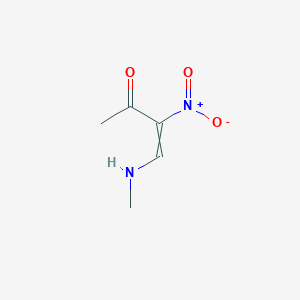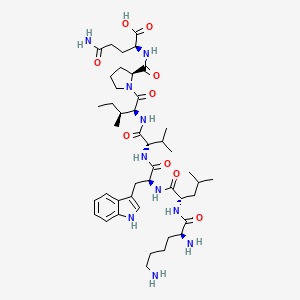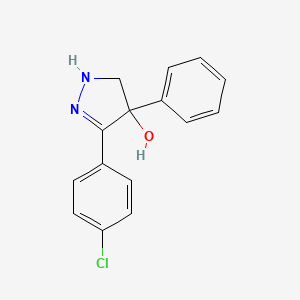
Tridecanoic acid, 2-hydroxy-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by a hydroxy group attached to the second carbon of the tridecanoic acid chain, specifically in the (2R) configuration . It is a member of the hydroxy fatty acids family and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxytridecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tridecanoic acid using appropriate oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a catalyst can introduce the hydroxy group at the desired position .
Industrial Production Methods
Industrial production of 2-hydroxytridecanoic acid often involves biotechnological processes. For example, certain strains of Bacillus sp. have been reported to produce this compound naturally. The isolation and purification of 2-hydroxytridecanoic acid from these bacterial cultures involve techniques such as column chromatography and multidimensional liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
2-hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Acid chlorides or alcohols in the presence of a catalyst can facilitate esterification or etherification.
Major Products Formed
Oxidation: Formation of 2-ketotridecanoic acid.
Reduction: Formation of tridecanol.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
2-hydroxytridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a fungal metabolite and its interactions with other biological molecules.
Medicine: Investigated for its antimicrobial properties, particularly against plant and human pathogens.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-hydroxytridecanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. This inhibition can lead to the modulation of inflammatory responses and other cellular processes . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
2-hydroxytridecanoic acid can be compared with other hydroxy fatty acids such as:
2-hydroxytetradecanoic acid: Similar structure but with a longer carbon chain.
2-hydroxyhexadecanoic acid: Another hydroxy fatty acid with a different chain length.
2-hydroxyoctadecanoic acid: Known for its use in the synthesis of complex lipids.
The uniqueness of 2-hydroxytridecanoic acid lies in its specific chain length and the (2R) configuration, which can influence its physical and chemical properties, as well as its biological activity .
Properties
CAS No. |
405552-38-7 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(2R)-2-hydroxytridecanoic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12,14H,2-11H2,1H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
KCEUZVYQPROALO-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


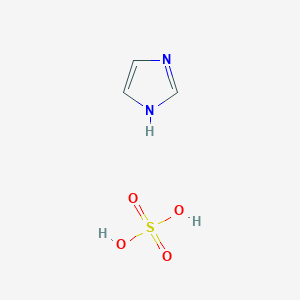
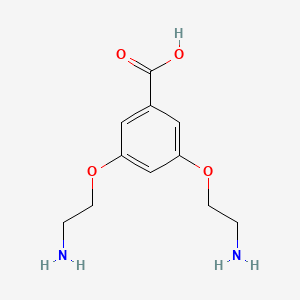

![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)
